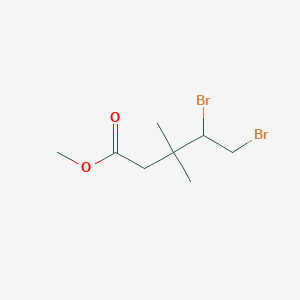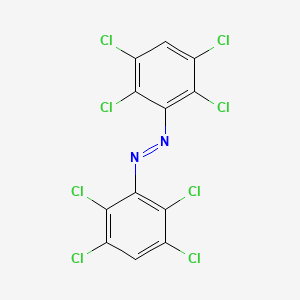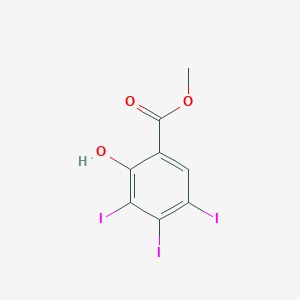
Methyl 2-hydroxy-3,4,5-triiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3,4,5-triiodobenzoate is an organic compound characterized by the presence of three iodine atoms attached to a benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3,4,5-triiodobenzoate typically involves the iodination of methyl 2-hydroxybenzoate. The process includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of iodine atoms into the aromatic ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective iodination at the 3, 4, and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-hydroxy-3,4,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form quinones, while reduction reactions can convert the iodine atoms to less reactive species.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the iodine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Deiodinated compounds or those with reduced iodine atoms.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3,4,5-triiodobenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-3,4,5-triiodobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
- Methyl 2-hydroxy-4-iodobenzoate
- Methyl 2-hydroxy-3,5-diiodobenzoate
- Methyl 2-hydroxy-3,4-diiodobenzoate
Comparison: The specific positioning of the iodine atoms also contributes to its distinct chemical properties and interactions .
Propriétés
Numéro CAS |
79543-50-3 |
|---|---|
Formule moléculaire |
C8H5I3O3 |
Poids moléculaire |
529.84 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3,4,5-triiodobenzoate |
InChI |
InChI=1S/C8H5I3O3/c1-14-8(13)3-2-4(9)5(10)6(11)7(3)12/h2,12H,1H3 |
Clé InChI |
LPDJLRYOEXAQQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1O)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
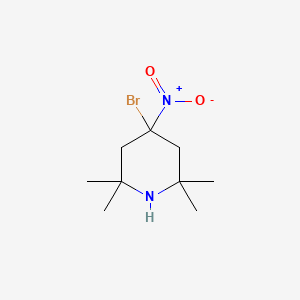

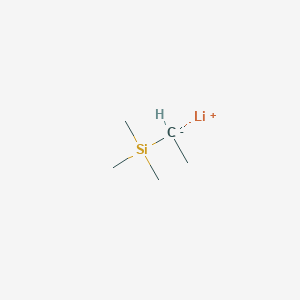
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
